molecular formula C13H10N2O B12593430 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one CAS No. 327096-10-6

6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one

Cat. No.: B12593430
CAS No.: 327096-10-6
M. Wt: 210.23 g/mol
InChI Key: ZJPXYCGVVSXWCX-UHFFFAOYSA-N
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Description

6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one typically involves the reaction of 4-chloro-2-methylquinoline with 3-aminopyridine. This reaction yields 4-quinolinamines, which upon cyclization under Vilsmeier–Haak conditions, afford the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and functionalized naphthyridine compounds.

Scientific Research Applications

6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets, such as the PDE4 enzyme. The compound binds to the enzyme’s metal-binding pocket and occupies the solvent-filled pocket, leading to inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high potency sets it apart from other naphthyridine derivatives .

Properties

CAS No.

327096-10-6

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-methylbenzo[h][1,6]naphthyridin-5-one

InChI

InChI=1S/C13H10N2O/c1-15-11-7-3-2-5-9(11)12-10(13(15)16)6-4-8-14-12/h2-8H,1H3

InChI Key

ZJPXYCGVVSXWCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=CC=N3

Origin of Product

United States

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